molecular formula C9H8F2O3 B3021282 2,4-Difluorophenyl ethyl carbonate CAS No. 152169-43-2

2,4-Difluorophenyl ethyl carbonate

Cat. No. B3021282
CAS RN: 152169-43-2
M. Wt: 202.15 g/mol
InChI Key: MBAMZRLDXCEBEA-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl ethyl carbonate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar carbonate compounds. For instance, the synthesis of functionalized cyclic carbonate monomers using a pentafluorophenyl ester intermediate suggests a methodology that might be applicable to the synthesis of 2,4-difluorophenyl ethyl carbonate .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can be adapted for the synthesis of 2,4-difluorophenyl ethyl carbonate. For example, the synthesis of a carbon-14 labeled imidazole derivative starting from barium [14C] carbonate indicates a complex synthetic route that includes the formation of a difluorinated benzoic acid and subsequent transformations . Although the target molecule is different, the principles of functional group transformations and the handling of fluorinated aromatic compounds could be informative for the synthesis of 2,4-difluorophenyl ethyl carbonate.

Molecular Structure Analysis

While the molecular structure of 2,4-difluorophenyl ethyl carbonate is not directly analyzed in the papers, the synthesis of a bifunctional derivative of p,p'-dichlorochalcone provides an example of how structural assignments and stereochemistry are determined for complex organic molecules . Techniques such as NMR, IR, and X-ray crystallography could be employed to analyze the molecular structure of 2,4-difluorophenyl ethyl carbonate, similar to how they were used to study the thiazolidinone derivative.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2,4-difluorophenyl ethyl carbonate, but they do describe the reactivity of related compounds. The versatile pentafluorophenyl ester intermediate mentioned in the first paper is reactive towards nucleophiles, which suggests that a difluorophenyl ester could also undergo nucleophilic substitution reactions to introduce various functional groups . This reactivity could be explored in the context of 2,4-difluorophenyl ethyl carbonate to synthesize a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-difluorophenyl ethyl carbonate are not detailed in the provided papers. However, the synthesis and purity analysis of the carbon-14 labeled imidazole compound provide an example of how the physical and chemical properties of a compound can be assessed and optimized during the synthesis process . Techniques such as chromatography and spectroscopy are essential tools for determining the purity and physical properties of chemical compounds.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 . The signal word for the compound is "Warning" .

properties

IUPAC Name

(2,4-difluorophenyl) ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-13-9(12)14-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAMZRLDXCEBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456580
Record name 2,4-difluorophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenyl ethyl carbonate

CAS RN

152169-43-2
Record name 2,4-difluorophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-difluorophenol (2 g, 15.4 mmol) in CH2Cl2 (20 mL) was added triethyl amine (3.21 ml, 23 mmol) and ethyl chloroformate (1.77 ml, 18.4 mmol) at 0° C. After stirring the mixture for 1 h at RT, sat. NaHCO3 solution (30 mL) was added, the organic layer was separated and the aqueous layer was extracted with CH2Cl2 (1×25 ml). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated to afford 2,4-difluorophenyl ethyl carbonate (3.11 g, 100% yield) as a liquid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.21 mL
Type
reactant
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

104 g (796 mmol) of 2,4-difluorophenol was dissolved in 800 ml of dichloromethane, 132 ml of triethylamine and 92.0 ml of ethyl chloroformate were added under ice-cooling and the mixture was stirred at -10° to 0° C. for 2 hours. The reaction solution was washed with an aqueous saturated solution of sodium chloride and dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to give 156 g (97%) of 2,4-difluoro-O-ethoxycarbonylphenol.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step Two
Quantity
92 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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